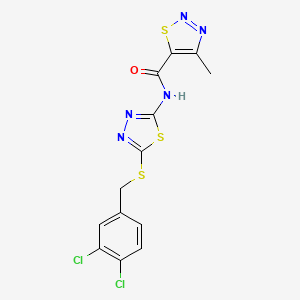

![molecular formula C17H15FN2O2S B2747514 N-(4-fluorobenzo[d]thiazol-2-yl)-4-isopropoxybenzamide CAS No. 868368-79-0](/img/structure/B2747514.png)

N-(4-fluorobenzo[d]thiazol-2-yl)-4-isopropoxybenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Benzothiazole is a heterocyclic compound with a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . Benzothiazole derivatives are known for their wide range of properties and applications, including optical properties, coordination properties, and electron acceptor properties . They have been used in various applications, including cancer treatment, antibacterial, anticonvulsant, antidiabetic, antifungal, and more .

Synthesis Analysis

Benzothiazole derivatives can be synthesized through various methods. For instance, N-(Benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide was prepared by a reaction between benzo[d]thiazol-2-amine and flurbiprofen in high yield . The synthesis of amides is extremely important for the pharmaceutical industry, where it is estimated that amide preparation is the most common chemical reaction employed .Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be analyzed using various spectroscopic techniques, including 1H, 13C, UV, IR, and mass spectral data .Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can vary widely depending on their specific structure. Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .Wissenschaftliche Forschungsanwendungen

Radioligand Development for PET Imaging

Research has focused on synthesizing novel compounds for PET imaging of metabotropic glutamate receptor subtype 1 (mGluR1) in the brain. For instance, compounds have been developed for imaging mGluR1, demonstrating high in vitro binding affinity and specific binding in the cerebellum and thalamus, indicative of their potential usefulness in PET studies for neurological conditions (Fujinaga et al., 2012).

Antimicrobial Activity

Compounds with a benzothiazole core have been evaluated for their antimicrobial properties. A study synthesized substituted 2-aminobenzothiazoles derivatives and assessed their activity against various microbial strains, revealing good to moderate activity and paving the way for designing potent antimicrobial agents (Anuse et al., 2019).

Fluorescent Detection of Metal Ions

Carbazolone substituted 2-aminobenzamides have been designed as fluorescent probes for detecting metal ions like Zn2+ and Cd2+, showcasing the potential of benzothiazole derivatives in analytical chemistry for sensing applications (Xu et al., 2014).

Anticancer Activity

The synthesis and evaluation of fluorobenzamides containing thiazole and thiazolidine as analogs have been investigated for their promising antimicrobial and, by extension, potential anticancer activities. Such compounds were synthesized through microwave-induced methods and showed significant activity against various bacterial and fungal strains, hinting at their utility in developing new anticancer drugs (Desai et al., 2013).

Neurological Disease Research

Further studies have synthesized and evaluated novel compounds for their potential as PET ligands for imaging mGluR1 in conditions like Alzheimer's disease, showcasing their ability to cross the blood-brain barrier and bind selectively to mGluR1, providing insights into neurological disorders (Yamasaki et al., 2011).

Wirkmechanismus

Target of Action

Similar compounds with thiazole and sulfonamide groups have been known to exhibit antibacterial activity .

Mode of Action

These molecules are investigated for their antibacterial activity, in isolation and in complex with cell-penetrating peptides .

Biochemical Pathways

Similar compounds have been found to display potent antibacterial activity against both gram-negative and gram-positive bacteria .

Eigenschaften

IUPAC Name |

N-(4-fluoro-1,3-benzothiazol-2-yl)-4-propan-2-yloxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15FN2O2S/c1-10(2)22-12-8-6-11(7-9-12)16(21)20-17-19-15-13(18)4-3-5-14(15)23-17/h3-10H,1-2H3,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFTWKWIZGFFUKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(=O)NC2=NC3=C(C=CC=C3S2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-ethylphenyl)-7-(1H-imidazol-1-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2747431.png)

![7-benzyl-1,3-dimethyl-N-(2-(methylthio)phenyl)-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2747436.png)

![N-(1-cyanocyclopentyl)-2-{[2-methyl-6-(pyrrolidine-1-carbonyl)phenyl]amino}acetamide](/img/structure/B2747445.png)

![6-Benzyl-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2747448.png)

![N-{[3-methyl-1-phenyl-5-(pyrrolidin-1-yl)-1H-pyrazol-4-yl]methylidene}hydroxylamine](/img/structure/B2747449.png)

amine](/img/structure/B2747452.png)